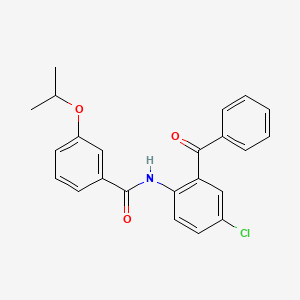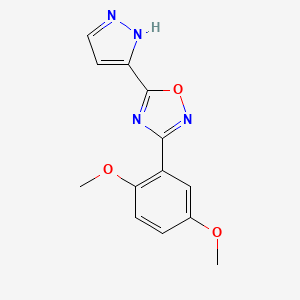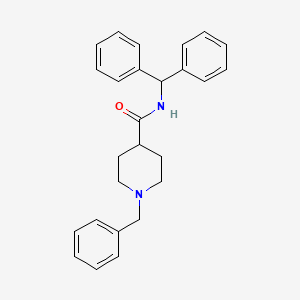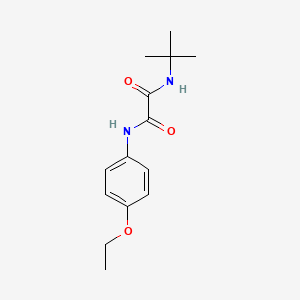![molecular formula C11H14N2O5S2 B5174231 N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine, also known as PTG, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. PTG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.
作用机制
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine selectively inhibits GlyT1, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in extracellular glycine levels, which can enhance NMDA receptor function. NMDA receptors are important for synaptic plasticity, learning, and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to increase extracellular glycine levels in the brain, which can enhance NMDA receptor function. This has been associated with improved cognitive performance and memory in animal models. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have anxiolytic and antidepressant effects, which may be mediated by its ability to enhance GABAergic neurotransmission. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating neuropathic pain and drug addiction.
实验室实验的优点和局限性
One advantage of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its selectivity for GlyT1, which minimizes off-target effects. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, more studies are needed to fully understand the potential side effects of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
未来方向
There are several potential future directions for N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine research. One area of interest is its potential in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine may have potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Further studies are also needed to fully understand the safety and efficacy of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine in humans.
合成方法
The synthesis of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine was first reported by researchers at Pfizer in 2004. The method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)pyrrolidine to form the pyrrolidine amide intermediate, which is subsequently treated with sodium hydride and N-(tert-butoxycarbonyl)glycine to give N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
科学研究应用
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance NMDA receptor function, which is important for learning and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have antidepressant and anxiolytic effects in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating schizophrenia, neuropathic pain, and drug addiction.
属性
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c14-10(15)6-12-11(16)9-5-8(7-19-9)20(17,18)13-3-1-2-4-13/h5,7H,1-4,6H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINUNXFEAAUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)


![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)

![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)


![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)